1,N6-Ethenoadenosine 5/'-monophosphate (sodium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,N6-Ethenoadenosine 5’-monophosphate (1,N6-ε-AMP) is a highly fluorescent analog of adenosine 5’-monophosphate (AMP). It serves as an effective probe for AMP-related systems due to its detectability at low concentrations . It is characterized by an excitation wavelength range of 250-300 nm and emits at 415 nm .

Molecular Structure Analysis

The molecular formula of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is C12H12N5O7PNa2 . The InChI string and SMILES string provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis

The molecular weight of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is 415.21 g/mol . It has a long fluorescent lifetime, detectability at low concentration, a relatively long wavelength of excitation (250-300 nm), and emission at 415 nm .科学的研究の応用

Adenosine Receptor Research

1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is utilized in biomedical research for its high-affinity binding to adenosine receptors . This application is crucial in studying neurological diseases such as Parkinson’s and Alzheimer’s , where adenosine receptors are implicated in disease pathology.

Fluorescent Probing

The compound serves as a highly fluorescent analog of AMP, characterized by a long fluorescent lifetime and detectability at low concentrations . It is used as an effective probe in AMP-related systems, with an excitation wavelength range of 250-300 nm and emission at 415 nm .

5’-Nucleotidase Activity Assays

Researchers employ 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) in assays to measure the activity of 5’-nucleotidase . This enzyme plays a role in purine metabolism, and its activity is significant in various physiological and pathological processes.

Purinergic Signaling Studies

This compound is used as a P2Y2 and P2Y6 receptor agonist in research targeting purinergic signaling mechanisms . Such studies are relevant in understanding diseases related to ureteral obstruction and pulmonary conditions.

作用機序

Safety and Hazards

将来の方向性

As a highly fluorescent analog of adenosine 5’-monophosphate (AMP), 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) serves as an effective probe for AMP-related systems . Its future applications could be in the field of biochemistry for studying AMP-related systems and in assays of 5’-nucleotidase activity .

特性

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSQHHAQCKSCRL-CMUBXXRSSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N5Na2O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)

![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)

![N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593691.png)

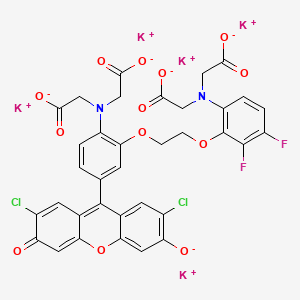

![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)